Calcium alpha-D-heptagluconate dihydrate (CAS 10030-53-2), frequently designated as calcium gluceptate or calcium glucoheptonate, is a highly water-soluble organic calcium salt derived from the alpha epimer of glucoheptonic acid [1]. Yielding approximately 8.2% elemental calcium on an anhydrous basis, this compound is primarily procured for its exceptional stability and solubility in aqueous environments [2]. Unlike standard inorganic calcium salts or basic gluconates, the heptose sugar backbone of this molecule provides robust chelating properties, rendering it a premium precursor for concentrated liquid formulations, parenteral nutrition, and advanced agricultural foliar sprays where rapid, precipitate-free calcium delivery is mandatory [2].
Substituting Calcium alpha-D-heptagluconate dihydrate with generic calcium sources routinely leads to formulation failure in liquid and parenteral workflows [1]. Calcium carbonate, the most common industrial substitute, is virtually insoluble in water, making it entirely unsuitable for liquid enrichment or intravenous use [2]. Calcium gluconate, while standard, suffers from poor cold-water solubility (approximately 3% w/v), meaning that 10% solutions require boiling, supersaturation, or the addition of complexing agents like boric acid or calcium saccharate to prevent crystallization during storage [1]. Furthermore, while calcium chloride offers high aqueous solubility and a high elemental calcium yield, it is highly corrosive, toxic to peripheral veins, and causes severe tissue necrosis upon extravasation, strictly limiting its use in prolonged parenteral infusions or sensitive agricultural foliar applications [1].
Calcium alpha-D-heptagluconate dihydrate exhibits exceptional aqueous solubility, enabling the formulation of highly concentrated, stable solutions without the need for crystallization inhibitors [1]. While the standard calcium gluconate is sparingly soluble at room temperature (approximately 3% w/v) and requires the addition of complexing agents like boric acid or calcium saccharate to maintain a standard 10% solution, calcium glucoheptonate is freely soluble, routinely supporting stable USP injection formulations at 21–23% w/v [1]. This eliminates precipitation risks during the prolonged storage of parenteral or concentrated liquid solutions [2].
| Evidence Dimension | Maximum stable aqueous concentration at 20–25°C |
| Target Compound Data | >20% w/v (supports 21–23% w/v USP injection standards) |
| Comparator Or Baseline | Calcium gluconate (~3% w/v solubility limit at 20°C) |
| Quantified Difference | >7-fold increase in stable aqueous solubility |
| Conditions | Aqueous solution at standard room temperature without complexing stabilizers |
Enables the procurement and manufacturing of highly concentrated, precipitate-free liquid calcium formulations without requiring secondary stabilizing excipients.
In the selection of active pharmaceutical ingredients for intravenous hypocalcemia treatments and total parenteral nutrition (TPN), tissue tolerance is a primary procurement driver [1]. Calcium chloride provides a high elemental calcium yield (36%) but is highly irritating, toxic to peripheral veins, and poses a severe necrosis risk upon extravasation, precluding its use in prolonged infusions [1]. In contrast, calcium alpha-D-heptagluconate is non-irritating and highly tissue-compatible, delivering a safe, freely soluble chelated calcium source that is well-tolerated for continuous intravenous administration without venous toxicity [2].
| Evidence Dimension | Vein toxicity and infusion suitability |
| Target Compound Data | Non-irritating; safe for prolonged peripheral infusion |
| Comparator Or Baseline | Calcium chloride (highly irritating; high necrosis risk upon extravasation) |
| Quantified Difference | Complete elimination of severe vein toxicity and necrosis risk associated with chloride salts |
| Conditions | Intravenous administration / parenteral nutrition models |
Dictates the selection of this compound over high-yield chloride salts for any parenteral or sensitive tissue-contacting formulation.
For advanced nutraceuticals and bone-tissue engineering, the bioavailability of the calcium source directly dictates efficacy [1]. In vitro assays utilizing osteoblast-like MG-63 cells demonstrate that calcium glucoheptonate significantly increases cell proliferation and mineralization without inducing cytotoxicity, maintaining >110% cell viability at elevated concentrations (1.0 mM) [1]. Conversely, inorganic baseline salts like calcium carbonate are limited by near-zero aqueous solubility, resulting in poor dissolution rates and significantly lower relative bioavailability in cellular models, restricting their utility in high-performance osteogenic applications [2].
| Evidence Dimension | Cellular bioavailability and osteoblast (MG-63) proliferation |
| Target Compound Data | High solubility-driven uptake; >110% cell viability at 1.0 mM |
| Comparator Or Baseline | Calcium carbonate (virtually insoluble; poor cellular availability) |
| Quantified Difference | Significantly higher relative bioavailability and direct osteogenic promotion |
| Conditions | In vitro osteoblast-like MG-63 cell culture assays |
Justifies the premium procurement of this organic salt for high-end nutraceuticals and in vitro bone remodeling research where inorganic salts fail to dissolve and absorb.
Due to its exceptional aqueous solubility (>20% w/v) and non-irritating tissue profile, this compound is the preferred API for intravenous hypocalcemia treatments. It successfully replaces calcium chloride, which causes vein necrosis, and calcium gluconate, which risks precipitation during storage [1].
Procured for premium oral liquid supplements where high calcium concentration is required. Its high solubility eliminates the chalky texture associated with calcium carbonate and bypasses the low solubility limit of standard calcium gluconate, allowing for clear, stable, high-dose liquid formulations [2].
Utilized as a highly bioavailable, non-phytotoxic calcium delivery agent for high-value crops. It prevents the leaf burn commonly associated with calcium chloride sprays while ensuring rapid foliar uptake and stability in concentrated tank mixes[1].
Serves as a highly soluble calcium supplement in osteoblast proliferation assays and bone remodeling research. Its proven ability to promote MG-63 cell mineralization without cytotoxicity makes it superior to insoluble inorganic salts in sensitive cellular models [3].